

Application Notes and Protocols for Cross-Metathesis with Electron-Deficient Olefins

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Compound of Interest

Compound Name: Grubbs Catalyst 2nd Generation

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These application notes provide a comprehensive overview and detailed protocols for performing cross-metathesis (CM) reactions with electron-deficient olefins. This powerful carbon-carbon bond-forming reaction has become an invaluable tool in organic synthesis, offering a direct route to functionalized alkenes that are key intermediates in medicinal chemistry and natural product synthesis.

Introduction

Olefin cross-metathesis is a catalytic reaction that allows for the exchange of substituents between two different alkenes. The advent of well-defined ruthenium catalysts, particularly the second-generation Grubbs and Hoveyda-Grubbs catalysts, has significantly expanded the scope of this transformation to include challenging substrates like electron-deficient olefins.[1][2] These catalysts exhibit high activity, excellent functional group tolerance, and often provide high stereoselectivity for the E-isomer of the product.[3][4]

Electron-deficient olefins, such as α,β -unsaturated esters, amides, ketones, and nitriles, are generally less reactive in metathesis than their electron-rich counterparts.[4][5] However, by carefully selecting the catalyst and reaction conditions, highly selective cross-metathesis can be achieved.[3][6] The key to a selective reaction often lies in the differential reactivity of the two olefin partners, where one olefin undergoes rapid homodimerization while the other does not.[3][4]

Data Presentation

The following tables summarize quantitative data for the cross-metathesis of various electron-deficient olefins with different coupling partners, highlighting the catalyst used, reaction conditions, and outcomes.

Table 1: Cross-Metathesis with α,β -Unsaturated Esters and Amides

Entry	Electron-Deficient Olefin	Coupling Partner	Catalyst (mol%)	Conditions	Yield (%)	E:Z Ratio	Reference
1	Methyl acrylate	1-Decene	Grubbs II (5)	CH ₂ Cl ₂ , reflux, 12h	85	>20:1	[3]
2	Ethyl acrylate	Diallyldiphenylsilane	Hoveyda-Grubbs II (2.5)	CH ₂ Cl ₂ , rt, 12h	90 (bis-CM)	-	[7]
3	tert-Butyl acrylate	1-Phenyl-1-propen-3-ol	Grubbs II (5) + CuI (6)	Diethyl ether, 40°C, 6-12h	88	-	
4	Acrylamide	1-Octene	Grubbs II (5-7)	CH ₂ Cl ₂ , reflux, 12h	89	>20:1	
5	N,N-Dimethyl acrylamide	Eugenol acetate	Hoveyda-Grubbs II type (1)	Toluene, 80°C	92	>98:2	[8]

Table 2: Cross-Metathesis with α,β -Unsaturated Ketones, Aldehydes, and Nitriles

Entry	Electron - Deficient Olefin	Coupling Partner	Catalyst (mol%)	Conditions	Yield (%)	E:Z Ratio	Reference
1	Methyl vinyl ketone	1-Octene	Grubbs II (5-7)	CH ₂ Cl ₂ , reflux, 12h	82	>20:1	[3]
2	Acrolein	1-Decene	Grubbs I (2-5)	CH ₂ Cl ₂	80-90	-	[9]
3	Acrylonitrile	Styrene	Grubbs I	CH ₂ Cl ₂ , reflux	High	-	[3]
4	Acrylonitrile	Eugenol acetate	Hoveyda-Grubbs II type (slow addition)	Diethyl carbonate, 100°C	82	1:2	[8]
5	Crotonaldehyde	1-Octene	Grubbs catalyst	-	-	-	[9]

Experimental Protocols

The following are generalized and specific protocols for conducting cross-metathesis reactions with electron-deficient olefins.

General Protocol for Cross-Metathesis

This protocol provides a general guideline for setting up a cross-metathesis reaction. The specific catalyst, solvent, temperature, and reaction time will need to be optimized for each specific substrate combination.

Materials:

- Ruthenium catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)

- Electron-deficient olefin
- Coupling partner olefin
- Anhydrous, degassed solvent (e.g., dichloromethane, toluene, diethyl ether)
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware (Schlenk flask or similar)
- Stir plate and stir bar

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the electron-deficient olefin and the coupling partner olefin.
- Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).
- Commence stirring the solution.
- In a separate vial, weigh the appropriate amount of the ruthenium catalyst (typically 1-5 mol%).
- Add the catalyst to the reaction mixture as a solid or dissolved in a small amount of the reaction solvent.
- Heat the reaction to the desired temperature (if necessary) and monitor the progress by TLC or GC/LC-MS. Reaction times can vary from a few hours to 24 hours.
- Upon completion, cool the reaction to room temperature.
- The catalyst can be removed by filtration through a pad of silica gel, sometimes with the aid of a scavenger reagent.
- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired cross-metathesis product.

Specific Protocol: Synthesis of (E)-Methyl undec-2-enoate

This protocol describes the cross-metathesis of methyl acrylate and 1-decene using Grubbs Second Generation Catalyst, based on established procedures.^[3]

Materials:

- Grubbs Second Generation Catalyst (Grubbs II)
- Methyl acrylate
- 1-Decene
- Anhydrous, degassed dichloromethane (CH₂Cl₂)
- Inert atmosphere (Nitrogen or Argon)
- Schlenk flask (50 mL)
- Magnetic stir bar
- Reflux condenser

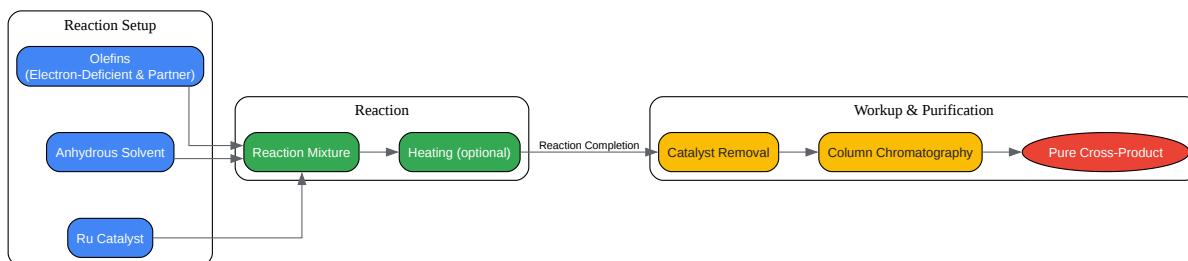
Procedure:

- To a 50 mL Schlenk flask, flame-dried under vacuum and backfilled with argon, add 1-decene (1.0 g, 7.13 mmol, 1.0 equiv).
- Add anhydrous, degassed dichloromethane (14 mL) to dissolve the 1-decene.
- Add methyl acrylate (0.64 mL, 7.13 mmol, 1.0 equiv) to the solution.
- In a glovebox or under a positive pressure of argon, weigh Grubbs Second Generation Catalyst (0.30 g, 0.36 mmol, 5 mol%) and add it to the reaction flask.
- Fit the flask with a reflux condenser under argon and heat the mixture to reflux (approx. 40°C) with vigorous stirring.

- Maintain the reaction at reflux for 12 hours. Monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate).
- After 12 hours, cool the reaction mixture to room temperature.
- Concentrate the reaction mixture in vacuo.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield (E)-methyl undec-2-enoate as a colorless oil.

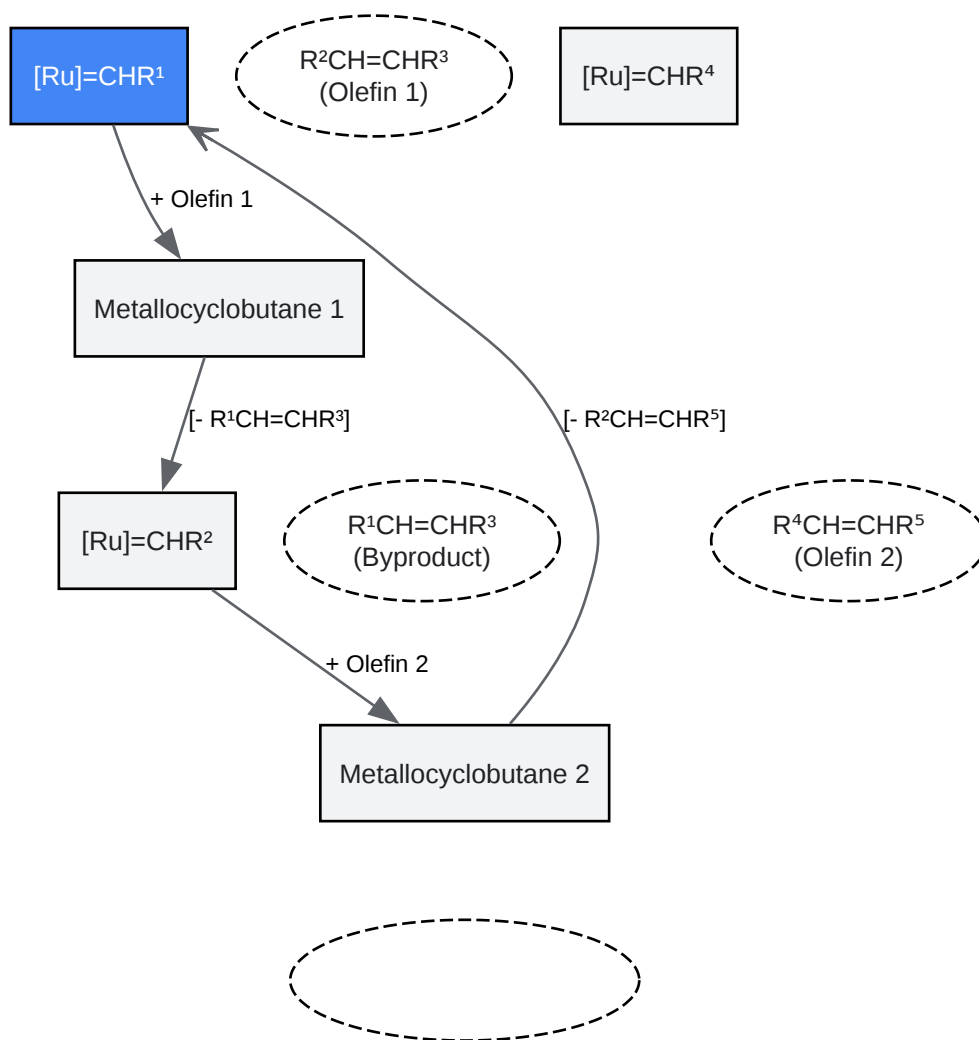
Mandatory Visualizations

The following diagrams illustrate the key processes involved in the cross-metathesis of electron-deficient olefins.



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Caption: General workflow for a cross-metathesis reaction.



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